2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
Description
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with morpholine and thiazole moieties. This structure is designed to mimic purine analogues, leveraging the pyrazolopyrimidine scaffold’s ability to interact with biological targets such as kinases and nucleotide-binding enzymes . The morpholino group enhances solubility and pharmacokinetic properties, while the thiazole carboxamide moiety contributes to hydrogen bonding and target affinity. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in related pyrazolopyrimidine derivatives .
Properties
IUPAC Name |
2-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-11-21-13(9-26-11)16(24)17-2-3-23-15-12(8-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHIWGRCLVFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrazolo[3,4-d]pyrimidine intermediate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the final product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C), inert atmospheres (e.g., nitrogen or argon), and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with potential modifications at the morpholino or thiazole rings .
Scientific Research Applications
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell signaling and proliferation.
Medicine: Potential therapeutic agent for treating cancers by targeting cyclin-dependent kinases (CDKs) and other critical enzymes
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are those regulating cell cycle checkpoints and apoptosis .
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Data: While the target compound shows promise in vitro, in vivo efficacy remains underexplored compared to well-characterized derivatives like 1-(2-chloroethyl)pyrazolopyrimidinone .
- Structural Uniqueness: The combination of morpholino and thiazole groups distinguishes it from other pyrazolopyrimidines, warranting further investigation into off-target effects.
Biological Activity
The compound 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. For instance, a derivative structurally similar to our compound exhibited significant inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. The IC50 value for this derivative was reported at 1.83 µM , demonstrating its efficacy compared to methotrexate (IC50 = 5.57 µM) .
Antiviral Activity
Research has also indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antiviral properties. A study evaluated their efficacy against herpes simplex virus type-1 (HSV-1), with some derivatives showing promising results . The specific activity of our compound in this context remains to be fully elucidated but suggests potential for development as an antiviral agent.
Antimicrobial Activity
The antimicrobial properties of compounds in the pyrazolo[3,4-d]pyrimidine class have been documented extensively. For example, derivatives have shown activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM . The specific activity of our compound against these pathogens warrants further investigation.
The biological activity of 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural similarity to known inhibitors suggests it may interfere with key enzymes involved in cellular processes.
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .
- Antiviral Mechanisms : The inhibition of viral replication pathways may involve interference with viral polymerases or other essential viral proteins.
Study on Antitumor Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The lead compound from this series showed significant induction of pro-apoptotic markers while downregulating anti-apoptotic proteins .
Antiviral Efficacy Evaluation
In vitro studies assessing the antiviral efficacy of various pyrazolo[3,4-d]pyrimidine derivatives revealed substantial activity against HSV-1. Compounds were evaluated for their ability to inhibit viral replication at different concentrations, with some achieving over 95% inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
